

# theoretical studies of 3,5-diaminopyridine structure

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## Compound of Interest

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An In-depth Technical Guide on the Theoretical Studies of 3,5-Diaminopyridine Structure

## Introduction

3,5-Diaminopyridine (3,5-DAP) is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups. As with other aminopyridines, it serves as a valuable building block in the synthesis of various pharmaceutical and chemical compounds.[\[1\]](#)

Theoretical studies employing quantum chemical calculations are indispensable for elucidating the molecular structure, electronic properties, and reactivity of 3,5-DAP. This guide provides a comprehensive overview of the theoretical analysis of its structure, leveraging computational methods such as Density Functional Theory (DFT) to offer insights for researchers, scientists, and drug development professionals.

## Computational Methodology

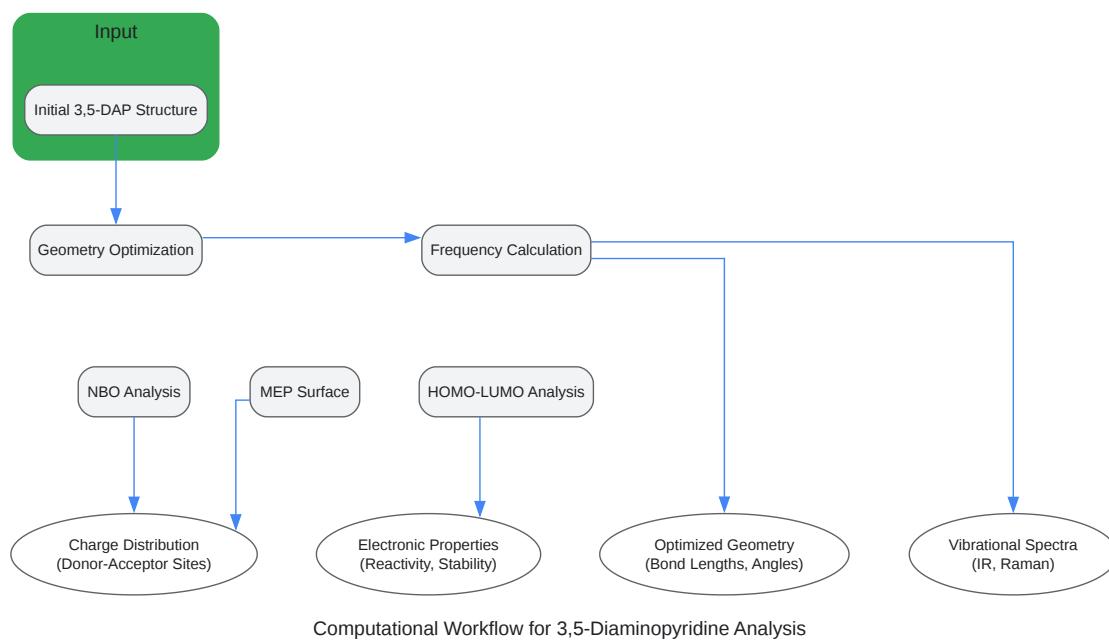
The theoretical investigation of the molecular structure and properties of pyridine derivatives is predominantly carried out using quantum chemical calculations. The methods detailed below are standard protocols in the field for achieving accurate and reliable results.

**Geometry Optimization and Vibrational Analysis:** The initial step involves optimizing the molecular geometry of the compound to find its most stable, lowest-energy conformation. This is typically performed using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy.[\[2\]](#)

- Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for these calculations.[3][4]
- Basis Set: A common and robust basis set for such organic molecules is the 6-311++G(d,p), which provides a flexible description of the electron distribution.[5][6]
- Software: Quantum chemical software packages like Gaussian are the standard tools for these computations.[3][4]
- Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[5][7]

**Electronic Property Analysis:** Once the optimized geometry is obtained, various electronic properties are calculated to understand the molecule's reactivity and charge distribution.

- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.[8][9]
- Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the transfer of charge between donor (Lewis-type) and acceptor (non-Lewis type) orbitals within the molecule.[5][10] This provides insight into the stability arising from these electronic interactions.
- Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps identify the electrophilic and nucleophilic sites of the molecule, which is critical for understanding intermolecular interactions.[11]

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Caption: A flowchart of the computational protocol for theoretical analysis.

## Molecular Structure and Geometry

The optimized molecular structure of diaminopyridines reveals a planar pyridine ring.[\[12\]](#) Quantum chemical calculations provide precise values for bond lengths and angles, which are in good agreement with experimental data where available.

Caption: Atom numbering scheme for 3,5-Diaminopyridine.

Table 1: Calculated Geometric Parameters The following table summarizes typical bond lengths and angles for diaminopyridine structures calculated at the B3LYP/6-311++G(d,p) level.

While specific data for 3,5-DAP is synthesized from related structures, these values provide a reliable reference.

Parameter	Bond	Length (Å)	Parameter	Bond Angle	Angle (°)
Bond Lengths	C-C	1.38 - 1.40	Bond Angles	C-N-C	117 - 118
C-N (ring)	1.33 - 1.38[10]	C-C-N	121 - 123[10]		
C-N (amino)	1.35 - 1.36[10]	C-C-C	118 - 121[10]		
N-H	~1.01	H-N-H	~115[10]		
C-H	~1.08	C-C-H	~120		

The presence of amino groups, which are electron-donating, influences the geometry of the pyridine ring. The lone pair of electrons on the nitrogen of the amino group can delocalize into the ring, affecting the C-N bond lengths and the overall electron distribution.[10]

## Electronic Properties and Reactivity

The electronic characteristics of 3,5-DAP determine its behavior in chemical reactions and its potential for intermolecular interactions.

Table 2: Key Electronic and Reactivity Descriptors Global reactivity descriptors calculated from HOMO and LUMO energies provide a quantitative measure of the molecule's stability and reactivity.[11]

Property	Symbol	Formula	Typical Value (eV)
HOMO Energy	EHOMO	-	-6.0 to -7.5[13]
LUMO Energy	ELUMO	-	-1.5 to -2.5[13]
Energy Gap	$\Delta E$	ELUMO - EHOMO	4.0 - 5.0[2][8]
Ionization Potential	I	-EHOMO	6.0 to 7.5
Electron Affinity	A	-ELUMO	1.5 to 2.5
Chemical Hardness	$\eta$	$(I - A) / 2$	2.0 to 2.5[8]
Chemical Softness	S	$1 / (2\eta)$	0.20 to 0.25
Electronegativity	X	$(I + A) / 2$	3.75 to 5.0
Electrophilicity Index	$\omega$	$X^2 / (2\eta)$	2.8 to 5.0

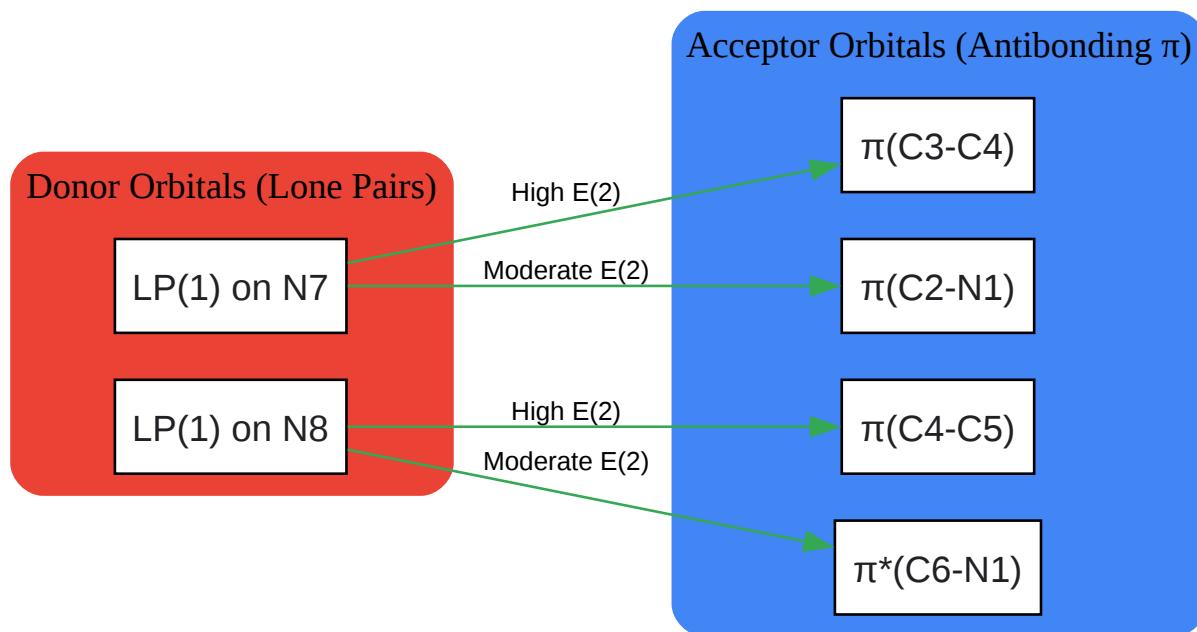
The HOMO-LUMO energy gap ( $\Delta E$ ) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[8][14]

**Natural Bond Orbital (NBO) Analysis:** NBO analysis reveals significant charge delocalization from the lone pairs of the amino group nitrogens (N7, N8) into the antibonding orbitals of the pyridine ring. This interaction, denoted as  $n \rightarrow \pi^*$ , stabilizes the molecule.

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis

Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)a
LP(1) N7	$\pi(C3-C4)$	High
LP(1) N7	$\pi(C2-N1)$	Moderate
LP(1) N8	$\pi(C4-C5)$	High
LP(1) N8	$\pi(C6-N1)$	Moderate

aE(2) represents the stabilization energy associated with the delocalization from donor orbital i to acceptor orbital j.[15]



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Caption: Key donor-acceptor interactions in 3,5-DAP.

## Vibrational and Spectroscopic Analysis

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. The calculated frequencies and intensities show excellent agreement with experimental data after applying appropriate scaling factors.[5][7]

Table 4: Assignment of Key Vibrational Modes for Diaminopyridines

Wavenumber (cm <sup>-1</sup> ) (Scaled DFT)	Vibrational Mode	Description
3400 - 3550	$\nu$ (N-H)	Asymmetric & Symmetric NH <sub>2</sub> Stretching
3050 - 3150	$\nu$ (C-H)	Aromatic C-H Stretching
1600 - 1650	$\delta$ (NH <sub>2</sub> )	NH <sub>2</sub> Scissoring
1550 - 1610	$\nu$ (C=C)	Ring C=C Stretching
1430 - 1480	$\nu$ (C-C)	Ring C-C Stretching
1250 - 1350	$\nu$ (C-N)	C-N Stretching (Amino Group)
1000 - 1100	$\beta$ (C-H)	In-plane C-H Bending
700 - 850	$\gamma$ (C-H)	Out-of-plane C-H Bending

$\nu$ : stretching;  $\delta$ : scissoring;  $\beta$ : in-plane bending;  $\gamma$ : out-of-plane bending.

The predicted electronic absorption spectra, typically calculated using Time-Dependent DFT (TD-DFT), help in understanding the electronic transitions, such as  $\pi \rightarrow \pi^*$  transitions, within the molecule.[6][10]

## Conclusion

Theoretical studies, primarily based on Density Functional Theory, provide a profound understanding of the structural, electronic, and vibrational properties of 3,5-diaminopyridine. The computational data on optimized geometry, frontier molecular orbitals, NBO analysis, and vibrational frequencies offer a detailed molecular portrait that is invaluable for predicting its chemical behavior. These insights are crucial for applications in drug design and materials science, enabling researchers to rationalize structure-activity relationships and design novel molecules with desired properties. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study and application of pyridine derivatives.

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